![molecular formula C16H17ClN2O3S B4771662 N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4771662.png)
N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide
Descripción general
Descripción
N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib is a selective COX-2 inhibitor, which means it blocks the production of prostaglandins that cause inflammation, pain, and fever, while sparing COX-1, which produces prostaglandins that protect the stomach lining and promote blood clotting.
Mecanismo De Acción
N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide works by selectively inhibiting COX-2, an enzyme that is responsible for producing prostaglandins that cause inflammation, pain, and fever. By blocking COX-2, N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide reduces inflammation and pain without affecting COX-1, which produces prostaglandins that protect the stomach lining and promote blood clotting.
Biochemical and Physiological Effects:
N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide reduces inflammation by inhibiting the production of prostaglandins that cause inflammation, pain, and fever. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide also reduces pain by blocking the transmission of pain signals in the nervous system. Additionally, N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide reduces fever by blocking the production of prostaglandins that cause fever. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide is a widely used NSAID that has been extensively studied for its potential use in the treatment of various diseases. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide is relatively easy to synthesize and is readily available for use in lab experiments. However, N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has some limitations for lab experiments, including its potential for off-target effects and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide. One area of research is the use of N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide in combination with other drugs for the treatment of cancer. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in various types of cancer. Another area of research is the use of N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide for the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has been shown to reduce inflammation in the brain and improve cognitive function in patients with Alzheimer's disease, and may have similar effects in other neurodegenerative diseases. Additionally, there is ongoing research into the development of new COX-2 inhibitors that have fewer side effects and greater selectivity for COX-2.
Aplicaciones Científicas De Investigación
N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast, colon, and lung cancer. N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has also been shown to reduce inflammation in the brain and improve cognitive function in patients with Alzheimer's disease. Additionally, N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Propiedades
IUPAC Name |
N-[4-[3-(3-chloroanilino)propanoyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19-14-7-5-12(6-8-14)16(20)9-10-18-15-4-2-3-13(17)11-15/h2-8,11,18-19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSHUKRSXJGYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



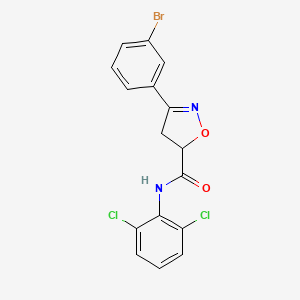
![N-[4-(4-morpholinylcarbonyl)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4771606.png)
![4-{[4-(3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B4771612.png)
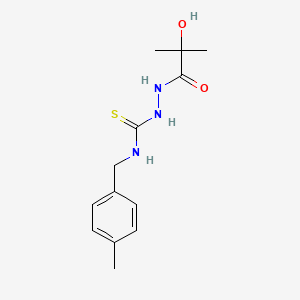
![ethyl 2-[(ethoxyacetyl)amino]benzoate](/img/structure/B4771618.png)
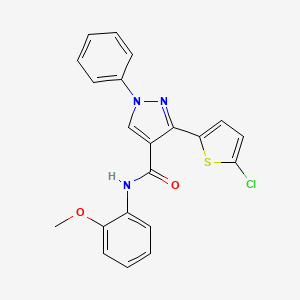
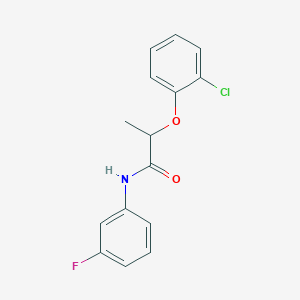
![1-(allylthio)-4-ethyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4771638.png)
![1-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-4-piperidinecarboxylic acid](/img/structure/B4771650.png)
![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771659.png)
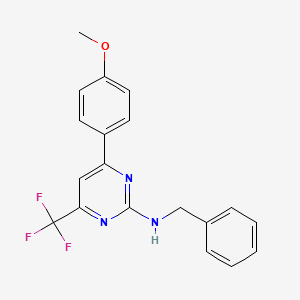
![N-(2,5-difluorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4771667.png)
![methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4771675.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride](/img/structure/B4771690.png)